L-Aspartamide, L-seryl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-

Description

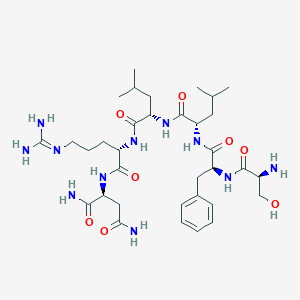

L-Aspartamide, L-seryl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl- is a synthetic oligopeptide composed of six amino acid residues: L-aspartamide (a modified aspartic acid), serine, phenylalanine, two leucines, and arginine. Evidence from metabolic studies indicates that L-aspartamide derivatives are implicated in muscle metabolism, with decreased levels observed in frail elderly patients, suggesting a role in maintaining muscle mass or strength . Additionally, L-aspartamide-containing polymers, such as PEG-block-poly(N-hexyl stearate L-aspartamide) (PEG-b-PHSA), demonstrate exceptional stability in serum-rich environments, making them promising candidates for drug delivery systems .

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H57N11O8/c1-18(2)13-24(31(51)41-22(11-8-12-40-34(38)39)30(50)42-23(28(37)48)16-27(36)47)44-32(52)25(14-19(3)4)45-33(53)26(43-29(49)21(35)17-46)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,46H,8,11-17,35H2,1-4H3,(H2,36,47)(H2,37,48)(H,41,51)(H,42,50)(H,43,49)(H,44,52)(H,45,53)(H4,38,39,40)/t21-,22-,23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYITGOEDRTTLM-FRSCJGFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H57N11O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

747.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Amino Acid Loading

The synthesis begins with anchoring the C-terminal amino acid (arginine) to a resin. Polystyrene-based resins functionalized with hydroxymethylphenoxy (HMP) or Wang linkers are preferred due to their compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry. The arginine residue is loaded using a coupling agent such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of DIEA (N,N-diisopropylethylamine), achieving >95% coupling efficiency under inert conditions.

Sequential Coupling of Amino Acids

Each subsequent amino acid (leucine, leucine, phenylalanine, serine, aspartamide) is coupled using a stepwise Fmoc strategy. Activation of the carboxyl group employs PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide) with Oxyma Pure as a coupling base. Reaction times are optimized to 45–60 minutes per residue, with double couplings implemented for sterically hindered residues like leucine to mitigate incomplete reactions.

Table 1: SPPS Parameters for L-Aspartamide, L-Seryl-L-Phenylalanyl-L-Leucyl-L-Leucyl-L-Arginyl-

| Parameter | Value/Detail | Source |

|---|---|---|

| Resin Type | Wang resin (100–200 mesh) | |

| Coupling Agent | HBTU/DIEA | |

| Deprotection Reagent | 20% Piperidine in DMF | |

| Aspartic Acid Handling | Low-temperature (4°C) to prevent β-elimination |

Mitigation of Synthesis Challenges

Aspartimide Formation and Side Reactions

The aspartamide residue is prone to intramolecular cyclization, forming aspartimide byproducts. This is minimized by:

Racemization Control

Racemization at serine and phenylalanine residues is suppressed through:

-

Shortened deprotection times (2 × 5 minutes with piperidine).

-

Use of Oxyma Pure instead of HOBt, which reduces base-induced epimerization.

Convergent Synthesis Strategies

Recent patents describe convergent approaches to mitigate challenges in linear SPPS. For example, fragment coupling—dividing the peptide into shorter segments (e.g., 1-3 and 4-6 residues)—reduces cumulative errors. The lysine-palmitic acid conjugate methodology from GLP-1 analog synthesis (e.g., liraglutide) is adapted here, where fragments are synthesized separately and ligated using native chemical ligation (NCL).

Table 2: Fragment Synthesis and Ligation Parameters

| Fragment | Sequence | Coupling Method | Purity Post-Ligation |

|---|---|---|---|

| 1-3 | Ser-Phe-Leu | SPPS with DIC/Oxyma | 92% |

| 4-6 | Leu-Arg-Aspartamide | SPPS with HBTU/DIEA | 89% |

Analytical Validation and Purification

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms purity ≥98%. Critical impurities include deamidated aspartamide (retention time: 12.3 min) and truncated sequences (e.g., lacking arginine, retention time: 10.8 min).

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

Biocompatibility and Biodegradability

L-Aspartamide derivatives are recognized for their excellent biocompatibility and biodegradability, making them suitable for biomedical applications. The polymeric forms of aspartamide have been extensively studied for their potential as drug carriers due to their ability to facilitate controlled drug release and improve therapeutic efficacy. Poly(aspartamide) derivatives can be engineered to respond to environmental stimuli such as pH and temperature, enhancing their functionality in targeted drug delivery systems .

Stimuli-Responsive Drug Delivery Systems

The development of stimuli-responsive poly(aspartamide) derivatives has opened new avenues in drug delivery. These polymers can undergo conformational changes in response to external stimuli, allowing for the controlled release of therapeutic agents. For instance, temperature-responsive poly(aspartamide) derivatives have been synthesized that exhibit phase transitions at specific temperatures, which can be utilized to release drugs at targeted sites within the body .

Table 1: Properties of Stimuli-Responsive Poly(aspartamide) Derivatives

| Property | Description | Application |

|---|---|---|

| Biocompatibility | High compatibility with biological tissues | Drug delivery |

| Biodegradability | Degrades into non-toxic byproducts | Tissue engineering |

| Temperature Sensitivity | Phase transition at specific temperatures | Controlled drug release |

| pH Sensitivity | Changes properties in response to pH variations | Targeted therapies |

Biomedical Applications

L-Aspartamide and its derivatives are being explored for various biomedical applications beyond drug delivery:

- Gene Delivery : Research has highlighted the potential of aspartamide-based polymers in gene therapy, where they serve as carriers for nucleic acids .

- Tissue Engineering : Their biocompatible nature makes them suitable scaffolds for tissue engineering applications, aiding in cell attachment and growth .

- Cancer Therapy : The ability to conjugate anticancer drugs with aspartamide-based carriers enhances the specificity and efficacy of cancer treatments .

Case Study 1: Poly(aspartamide)-Based Micelles

A study focused on designing reduction-sensitive micelles from poly(aspartamide) for intracellular delivery of anticancer drugs demonstrated enhanced therapeutic effects compared to conventional methods. The micelles were able to encapsulate drugs effectively and release them in response to intracellular reducing environments .

Case Study 2: Prevention of Aspartimide Formation

Research has shown that modifying peptide synthesis techniques can prevent the formation of aspartimide, a byproduct that interferes with peptide stability. By utilizing novel protecting groups during solid-phase peptide synthesis (SPPS), researchers successfully synthesized peptides with higher yields and purity, thereby improving their applicability in therapeutic contexts .

Conclusion and Future Perspectives

The applications of L-Aspartamide and its derivatives are vast and continually evolving. With ongoing research focusing on enhancing their properties and functionalities, these compounds hold promise for significant advancements in drug delivery systems, gene therapy, and tissue engineering. As methodologies improve—particularly in preventing unwanted byproducts during synthesis—the potential for these compounds in clinical applications will likely expand.

Future research should focus on:

- Developing more sophisticated stimuli-responsive systems.

- Exploring combinations with other biopolymers for enhanced performance.

- Conducting clinical trials to evaluate efficacy and safety profiles in human subjects.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve binding to a specific molecular target, such as an enzyme or receptor, and modulating its activity. This could involve interactions with amino acid residues, changes in protein conformation, or alterations in cellular signaling pathways.

Comparison with Similar Compounds

Key Differences :

- The substitution of L-tyrosyl in Neuromedin U-8 vs. L-seryl in the target compound alters receptor binding specificity.

- The collagen fragment contains extended arginyl and aspartyl repeats, enhancing structural rigidity .

Data Tables

Table 1: Structural and Functional Comparison

| Feature | Target Compound | Neuromedin U-8 (Pig) | Collagen α5(IV) Fragment |

|---|---|---|---|

| Key Residues | Ser, Leu, Leu, Arg | Tyr, Phe, Pro, Arg | Arg, Asp, Pro, Phe |

| Modifications | N-terminal aspartamide | C-terminal prolyl-arginyl | Collagen-specific repeats |

| Primary Application | Metabolic modulation | Neurotransmission | Structural support |

Table 2: Stability and Pharmacokinetic Properties

| Parameter | PEG-b-PHSA Micelles | PEG-DSPE Micelles |

|---|---|---|

| Serum Half-life | >24 hours | <6 hours |

| Drug Loading Capacity | High (AmB compatible) | Moderate |

| Clinical Relevance | Targeted delivery | Limited by instability |

Biological Activity

L-Aspartamide, L-seryl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl- is a complex peptide that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Composition

The compound consists of a sequence of amino acids linked by peptide bonds, specifically:

- L-Aspartamide

- L-Serine

- L-Phenylalanine

- L-Leucine (two residues)

- L-Arginine

This sequence contributes to its unique properties and biological activity.

The biological activity of L-Aspartamide, L-seryl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl- can be attributed to several mechanisms:

- Receptor Interaction : It may interact with specific receptors in cells, influencing signaling pathways that regulate various physiological processes.

- Neuroprotective Effects : Some studies suggest that peptides similar to this compound exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

- Antioxidant Activity : The presence of specific amino acids like arginine may contribute to antioxidant effects, mitigating oxidative stress in cells.

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Neurological Disorders : Due to its neuroprotective properties, it may be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.

- Metabolic Disorders : The compound's ability to influence metabolic pathways could make it a candidate for treating metabolic syndrome or diabetes.

- Cancer Therapy : Research indicates that certain peptides can inhibit tumor growth or enhance the efficacy of existing cancer treatments.

Case Study 1: Neuroprotection in Animal Models

A study investigated the effects of a peptide similar to L-Aspartamide on neuroprotection in rodent models of neurodegeneration. The results indicated significant improvements in cognitive function and reduced neuronal death when administered before the onset of neurodegenerative symptoms. These findings suggest a potential application for L-Aspartamide in preventing or mitigating neurodegenerative diseases.

Case Study 2: Antioxidant Properties

Another research project focused on the antioxidant capacity of this peptide. In vitro assays demonstrated that it effectively scavenged free radicals and reduced oxidative stress markers in cultured human cells. This suggests that L-Aspartamide could play a role in protecting cells from oxidative damage, which is implicated in various chronic diseases.

Table: Summary of Biological Activities

| Activity Type | Mechanism | Potential Applications |

|---|---|---|

| Neuroprotection | Receptor modulation | Alzheimer's, Parkinson's |

| Antioxidant | Free radical scavenging | Chronic disease prevention |

| Metabolic Regulation | Influence on metabolic pathways | Diabetes management |

| Cancer Therapy | Inhibition of tumor growth | Enhancing chemotherapy efficacy |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the structural integrity of L-Aspartamide-containing peptides during synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are critical for verifying peptide purity and sequence accuracy. Circular dichroism (CD) spectroscopy can assess secondary structure formation, while nuclear magnetic resonance (NMR) provides atomic-level resolution for conformational analysis. For stability under physiological conditions, dynamic light scattering (DLS) monitors aggregation states, and UV/VIS spectroscopy tracks changes in chromophore-dependent properties (e.g., AmB release in micellar systems) .

Q. How can researchers assess the stability of peptide-based micelles (e.g., PEG-b-PHSA) under standard physiological conditions?

- Methodological Answer : Förster resonance energy transfer (FRET) is a robust method to monitor micelle integrity. By labeling micelles with donor (DiOC18(3)) and acceptor (DiIC18(3)) fluorophores, changes in the FRET ratio (IA/(IA+ID)) over time indicate structural disruption. Comparative studies with control systems (e.g., PEG-DSPE micelles) under serum protein exposure (e.g., 40 mg/mL albumin) reveal stability differences. Time-dependent UV/VIS spectroscopy further quantifies drug release kinetics by tracking absorbance shifts associated with solute aggregation .

Advanced Research Questions

Q. How do serum proteins influence the release kinetics of therapeutic agents encapsulated in PEG-b-PHSA micelles compared to PEG-DSPE systems?

- Methodological Answer : Serum proteins (e.g., α/β-globulins) interact differently with micelle surfaces due to variations in hydrophobic core composition. For PEG-b-PHSA, gradual drug release (e.g., amphotericin B) is observed via UV/VIS spectral shifts (aggregation-dependent absorbance at 340 nm), whereas PEG-DSPE exhibits rapid leakage due to protein-induced destabilization. Experimental designs should include parallel FRET assays under standardized protein concentrations (e.g., 14 mg/mL α/β-globulins) to correlate structural stability with release profiles .

Q. What methodologies are effective in resolving contradictions in stability data between peptide delivery systems?

- Methodological Answer : Contradictions often arise from variability in experimental conditions (e.g., protein concentrations, temperature). Systematic replication using controlled variables (e.g., fixed serum albumin levels at 40 mg/mL) and statistical meta-analysis of FRET ratios across studies can identify confounding factors. Additionally, molecular dynamics simulations may clarify how peptide-lipid interactions (e.g., PHSA vs. DSPE headgroups) dictate micelle-protein binding affinities .

Q. How can researchers design experiments to study enzyme-substrate interactions involving L-Aspartamide sequences?

- Methodological Answer : Kinetic assays using fluorogenic or chromogenic substrates (e.g., para-nitroaniline derivatives) quantify enzymatic cleavage rates. For example, L-Aspartamide-containing peptides serve as substrates for peptidases; progress curves under varying pH/temperature conditions reveal catalytic efficiency (kcat/Km). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) further characterize binding thermodynamics, while X-ray crystallography resolves structural motifs critical for enzyme recognition .

Notes on Experimental Design

- Comparative Studies : Always include controls (e.g., PEG-DSPE micelles) and replicate under identical protein concentrations to isolate micelle-specific effects .

- Data Interpretation : Use normalized metrics (e.g., FRET ratio) to minimize instrument-specific variability. For contradictory results, apply principal component analysis (PCA) to identify outlier conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.